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Compound of Interest

1-(Bromomethyl)-2-fluoro-4-
Compound Name:
nitrobenzene

Cat. No.: B151992

An In-depth Technical Guide to 1-(Bromomethyl)-2-fluoro-4-nitrobenzene: Properties,
Synthesis, and Applications in Drug Discovery

This guide provides a comprehensive technical overview of 1-(Bromomethyl)-2-fluoro-4-
nitrobenzene (CAS No. 127349-56-8), a key chemical intermediate for researchers, scientists,
and professionals in drug development. We will delve into its core chemical properties,
predictable spectroscopic signatures, a plausible synthetic route, its reactivity profile, and its
role as a versatile building block in medicinal chemistry.

Physicochemical and Structural Properties

1-(Bromomethyl)-2-fluoro-4-nitrobenzene is a trifunctionalized aromatic compound. The
unique arrangement of a reactive benzylic bromide, an electron-withdrawing nitro group, and a
fluorine atom makes it a valuable reagent in complex organic synthesis. The fluorine and nitro
groups significantly influence the reactivity of the aromatic ring and the adjacent bromomethyl
group, providing a handle for diverse chemical transformations.
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Property Value Source

1-(Bromomethyl)-2-fluoro-4-
IUPAC Name ) N/A
nitrobenzene

CAS Number 127349-56-8 [1]

Molecular Formula C7HsBrFNO:2 [1]

Molecular Weight 234.02 g/mol [1]

Canonical SMILES C1=CC(=C(C=C1[O-])F)CBr [1]

InChlKey Not readily available N/A
Predicted to be a solid at room )

Appearance Inferred from isomers
temperature

_ . _ Experimental data not readily
Melting/Boiling Point ) N/A
available

Spectroscopic Analysis (Predicted)

While experimental spectra for 1-(Bromomethyl)-2-fluoro-4-nitrobenzene are not widely
published, its structure allows for a confident prediction of its key spectroscopic features. This
theoretical analysis is crucial for reaction monitoring and quality control during its synthesis and
subsequent use.

Predicted *H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the benzylic protons and the
three aromatic protons.

» Benzylic Protons (-CH2Br): A singlet is expected around & 4.6-4.8 ppm. Benzylic protons
adjacent to electron-withdrawing groups are typically deshielded into this region.

» Aromatic Protons: The three protons on the aromatic ring will exhibit complex splitting
patterns due to both H-H and H-F coupling.

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.nbinno.com/article/other-organic-chemicals/science-behind-4-bromo-1-fluoro-2-nitrobenzene-properties-synthesis-qh
https://www.nbinno.com/article/other-organic-chemicals/science-behind-4-bromo-1-fluoro-2-nitrobenzene-properties-synthesis-qh
https://www.nbinno.com/article/other-organic-chemicals/science-behind-4-bromo-1-fluoro-2-nitrobenzene-properties-synthesis-qh
https://www.nbinno.com/article/other-organic-chemicals/science-behind-4-bromo-1-fluoro-2-nitrobenzene-properties-synthesis-qh
https://www.benchchem.com/product/b151992?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b151992?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o H-3: This proton is ortho to the nitro group and meta to the bromomethyl group. It will likely
appear as a doublet of doublets around & 8.3-8.5 ppm.

o H-5: This proton is ortho to the fluorine and meta to the nitro group. It is expected to be a
doublet of doublets around & 8.1-8.3 ppm.

o H-6: This proton is ortho to the bromomethyl group and meta to the fluorine. It will likely
appear as a doublet of doublets around & 7.7-7.9 ppm.

Predicted *C NMR Spectrum

The carbon NMR spectrum will show seven distinct signals. The presence of fluorine will cause
characteristic C-F coupling.

Predicted Chemical Predicted C-F

Carbon Atom . . Rationale
Shift (8, ppm) Coupling (J, Hz)
Typical for a benzylic
-CH2Br 30-33 ~2-5 (2JCF) _
bromide.
Large one-bond
C-F 160-164 ~240-250 (*JCF) coupling is
characteristic.
Deshielded by the
C-NO:2 147-150 ~8-10 (3JCF) _
nitro group.
Quaternary carbon
C-CH2Br 135-138 ~4-6 (3JCF) attached to the side
chain.
Influenced by the
C-H (ortho to NO2) 128-131 ~8-10 (2JCF) ) ]
adjacent nitro group.
Significant two-bond
C-H (ortho to F) 124-127 ~20-25 (2JCF) _ .
coupling to fluorine.
Shielded relative to
C-H (ortho to CH2Br) 115-118 ~4-6 (4JCF) other aromatic

carbons.
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Predicted IR and Mass Spectra

Infrared (IR) Spectroscopy: Key vibrational bands are expected for the nitro group
(asymmetric and symmetric stretches at ~1530 cm~! and ~1350 cm™1, respectively), C-F
stretch (~1200-1250 cm~1), C-Br stretch (~600-700 cm~1), and aromatic C-H stretches
(~3000-3100 cm™1).

Mass Spectrometry (El): The mass spectrum should show a characteristic isotopic pattern
for the molecular ion [M]* and [M+2]* due to the presence of bromine ("°Br and 8!Br). Key
fragmentation pathways would include the loss of the bromine radical (Br) to form the stable
benzyl cation, and the loss of the nitro group (*NO2).

Synthesis and Mechanism

A highly plausible and efficient method for the synthesis of 1-(Bromomethyl)-2-fluoro-4-

nitrobenzene is the radical bromination of the corresponding toluene derivative, 2-fluoro-1-

methyl-4-nitrobenzene. This reaction, often referred to as a Wohl-Ziegler bromination, utilizes

N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Proposed Synthesis Protocol:

Reaction Setup: To a solution of 2-fluoro-1-methyl-4-nitrobenzene (1.0 eq) in a non-polar
solvent such as carbon tetrachloride (CCl4) or acetonitrile, add N-Bromosuccinimide (NBS,
1.1 eq).

Initiation: Add a catalytic amount of a radical initiator, such as azobisisobutyronitrile (AIBN) or
benzoyl peroxide (BPO) (0.02-0.05 eq). The choice of initiator is critical; AIBN is often
preferred for its more predictable decomposition kinetics.

Reaction Conditions: Heat the mixture to reflux (approximately 77°C for CCls) under an inert
atmosphere (e.g., nitrogen or argon) and irradiate with a UV lamp or a standard
incandescent light bulb to facilitate the homolytic cleavage of the initiator and bromine

source.

Monitoring: Monitor the reaction progress by TLC or GC-MS. A key indicator of reaction
completion is the consumption of the starting material and the disappearance of solid NBS
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(which is denser than CCla) and the appearance of succinimide (which is less dense and will
float).[2][3]

o Workup: Once the reaction is complete, cool the mixture to room temperature and filter off
the succinimide byproduct.

 Purification: Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any
remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium
sulfate, filter, and concentrate under reduced pressure. The crude product can be further

purified by column chromatography on silica gel or by recrystallization to yield pure 1-
(Bromomethyl)-2-fluoro-4-nitrobenzene.

Synthesis Workflow Diagram
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Starting Materials & Reagents
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Caption: Proposed workflow for the synthesis of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene.

Chemical Reactivity and Applications in Drug
Discovery

The utility of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene stems from its nature as a
bifunctional electrophile. The bromomethyl group is a potent alkylating agent, while the
fluoronitro-substituted aromatic ring is activated for nucleophilic aromatic substitution (SnAr).
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Reactivity as an Alkylating Agent

The C-Br bond in the benzylic position is polarized and weakened by the adjacent aromatic
ring, making it an excellent leaving group in nucleophilic substitution (Sn2) reactions. This
allows for the facile introduction of the 2-fluoro-4-nitrobenzyl moiety onto various nucleophiles.

A specific application of this reactivity is found in the synthesis of GPR35 modulators.[4] In a
documented procedure, 1-(Bromomethyl)-2-fluoro-4-nitrobenzene is reacted with an alcohol,
such as cyclopropylmethanol, to form an ether linkage.[4] This reaction proceeds via a classic
Sn2 mechanism where the oxygen of the alcohol attacks the benzylic carbon, displacing the

Deprotonation Nucleophile (Nu-H) Attack , (7 [Nu---CHa-—-Br]~ Bromide Expulsion , (‘Substituted Product
EER (e, (e, Bi) " (e.q., R-OH, R-NH2, R-SH) | (HEERIE i 2T S»2 Transition State (NU-CHz-Ar)

Click to download full resolution via product page

Caption: General Sn2 reactivity of 1-(Bromomethyl)-2-fluoro-4-nitrobenzene with
nucleophiles.

Significance in Medicinal Chemistry

The incorporation of fluorine and nitro groups into drug candidates is a well-established
strategy in medicinal chemistry.

e Fluorine: The presence of a fluorine atom can significantly enhance a drug's metabolic
stability by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes.
[5] It can also increase binding affinity to target proteins and improve pharmacokinetic
properties like lipophilicity, which aids in crossing biological membranes.[6]

 Nitro Group: While often used as a synthetic handle that can be reduced to an amine, the
nitro group itself is a feature in several approved drugs, acting as a bioisostere or a key
pharmacophoric element.[7]

The title compound serves as a valuable building block for introducing the 2-fluoro-4-
nitrobenzyl scaffold, which can be further elaborated. For instance, the nitro group can be
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readily reduced to an amine, providing a new site for diversification through amide bond
formation, reductive amination, or diazotization reactions.

Safety and Handling

A specific Safety Data Sheet (SDS) for 1-(Bromomethyl)-2-fluoro-4-nitrobenzene (CAS
127349-56-8) is not readily available in public databases. However, based on the known
hazards of its structural isomers and related benzylic bromides, a high degree of caution is
warranted.

e GHS Hazard Classification (Inferred):

o Skin Corrosion/Irritation (Category 1B/1C): H314 - Causes severe skin burns and eye
damage.[8] Benzylic bromides are potent lachrymators and are highly irritating and
corrosive to skin, eyes, and mucous membranes.

o Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[8]
o Acute Toxicity, Inhalation: May be harmful or toxic if inhaled.
o Respiratory Sensitization: May cause respiratory irritation.

o Recommended Handling Procedures:

o Engineering Controls: Always handle this compound in a certified chemical fume hood to
avoid inhalation of dust or vapors.

o Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat,
chemical-resistant gloves (nitrile or neoprene), and chemical safety goggles and a face
shield.

o Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away
from incompatible materials such as strong bases and oxidizing agents.

o Spill & Disposal: In case of a spill, absorb with an inert material and dispose of as
hazardous chemical waste. All waste materials should be disposed of in accordance with
local, state, and federal regulations.
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Disclaimer: The safety information provided is based on data for structurally similar compounds
and should be used as a guideline. A thorough risk assessment should be conducted before
handling this chemical.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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